molecular formula C18H14BrCl2NO3S B3666651 [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B3666651
M. Wt: 475.2 g/mol
InChI Key: YHYMXWYVPRBFCT-UHFFFAOYSA-N
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Description

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenyl ring, a morpholine-4-carbothioyl group, and a dichlorobenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of a morpholine-4-carbothioyl group. The final step involves esterification with 2,5-dichlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Key considerations include the handling of brominated intermediates and the control of reaction conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, leading to various reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or reduced carbonyl compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of cancer research.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity, while the morpholine-4-carbothioyl group can form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate
  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate
  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3,5-dichlorobenzoate

Uniqueness

Compared to similar compounds, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate stands out due to the specific positioning of the chlorine atoms on the benzoate ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-10-12(20)2-3-15(13)21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYMXWYVPRBFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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